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molecular formula C9H7NO2S B104575 Methyl 2-isothiocyanatobenzoate CAS No. 16024-82-1

Methyl 2-isothiocyanatobenzoate

Cat. No. B104575
M. Wt: 193.22 g/mol
InChI Key: UNXVHBOJSCWVCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09034907B2

Procedure details

The compound was synthesized starting from methyl 2-isothiocyanatobenzoate (0.276 g, 1.43 mmol) and 3-(5-methyl-1H-imidazol-1-yl)propan-1-amine (5) (0.198 g, 1.43 mmol) as described above.

Identifiers

REACTION_CXSMILES
[N:1]([C:4]1[CH:13]=[CH:12][CH:11]=[CH:10][C:5]=1[C:6]([O:8]C)=O)=[C:2]=[S:3].[CH3:14][C:15]1[N:19]([CH2:20][CH2:21][CH2:22][NH2:23])[CH:18]=[N:17][CH:16]=1>>[CH3:14][C:15]1[N:19]([CH2:20][CH2:21][CH2:22][N:23]2[C:6](=[O:8])[C:5]3[C:4](=[CH:13][CH:12]=[CH:11][CH:10]=3)[NH:1][C:2]2=[S:3])[CH:18]=[N:17][CH:16]=1

Inputs

Step One
Name
Quantity
0.276 g
Type
reactant
Smiles
N(=C=S)C1=C(C(=O)OC)C=CC=C1
Step Two
Name
Quantity
0.198 g
Type
reactant
Smiles
CC1=CN=CN1CCCN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The compound was synthesized

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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